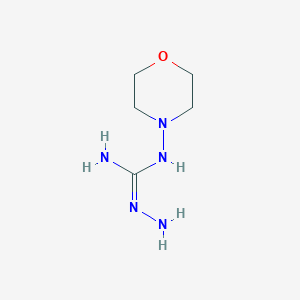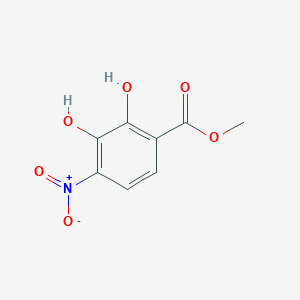
Methyl 2,3-dihydroxy-4-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-dihydroxy-4-nitrobenzoate, also known as methyl gallate, is a compound that belongs to the family of esters. It is a yellow crystalline powder that is soluble in water and organic solvents. Methyl gallate is widely used in the food and pharmaceutical industries due to its antioxidant and antimicrobial properties. In
Wirkmechanismus
The mechanism of action of Methyl 2,3-dihydroxy-4-nitrobenzoate gallate is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit oxidative stress. Methyl gallate has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
Methyl gallate has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve glucose metabolism, and inhibit the growth of cancer cells. Methyl gallate has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2,3-dihydroxy-4-nitrobenzoate gallate in lab experiments is its low toxicity and high solubility in water and organic solvents. However, one limitation is that it can be difficult to obtain pure samples of this compound gallate due to its tendency to form complexes with other compounds.
Zukünftige Richtungen
There are several future directions for research on Methyl 2,3-dihydroxy-4-nitrobenzoate gallate. One area of interest is its potential use as a food preservative and natural antioxidant. Another area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound gallate and to explore its potential applications in various fields.
Synthesemethoden
Methyl gallate can be synthesized by the esterification of gallic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl gallate has been the subject of several scientific studies due to its potential applications in various fields. It has been found to exhibit antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. Methyl gallate has also been investigated for its potential use as a food preservative and as a natural alternative to synthetic antioxidants.
Eigenschaften
CAS-Nummer |
183005-93-8 |
|---|---|
Molekularformel |
C8H7NO6 |
Molekulargewicht |
213.14 g/mol |
IUPAC-Name |
methyl 2,3-dihydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)4-2-3-5(9(13)14)7(11)6(4)10/h2-3,10-11H,1H3 |
InChI-Schlüssel |
RIWPIWXMYJKCNW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)O |
Synonyme |
Benzoic acid, 2,3-dihydroxy-4-nitro-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)
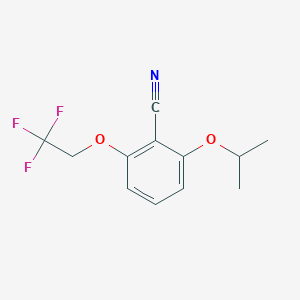
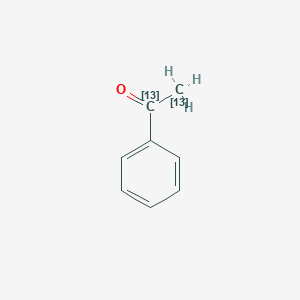
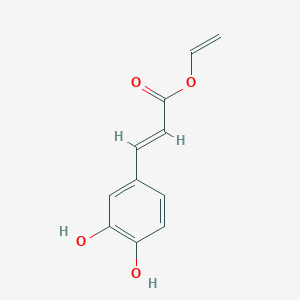
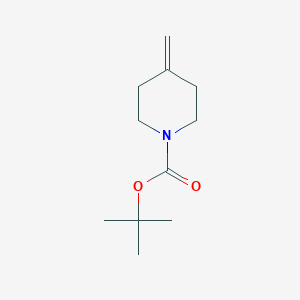
![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
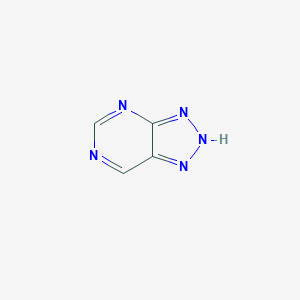
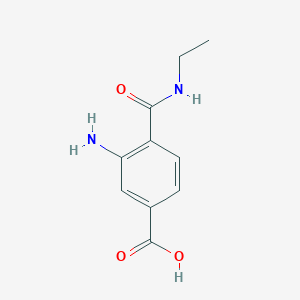
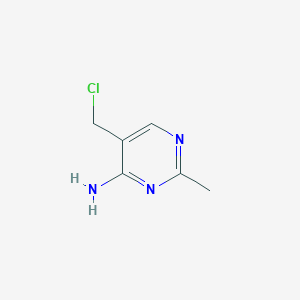
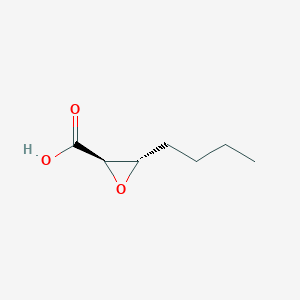
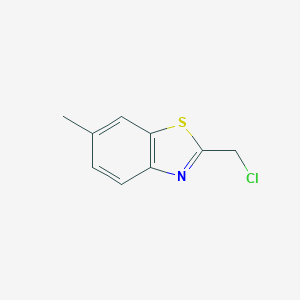
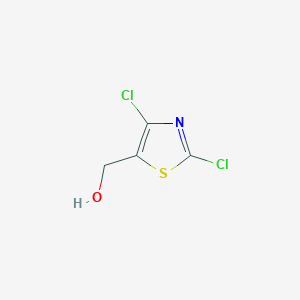
![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
